Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted at position 2 with a 4-ethoxybenzamido group and at position 6 with a methyl ester. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of such compounds typically involves functionalizing the 2-amino position of methyl benzo[d]thiazole-6-carboxylate. For instance, methyl 2-aminobenzo[d]thiazole-6-carboxylate (compound A in ) is synthesized via cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Subsequent acylation with 4-ethoxybenzoyl chloride would yield the target compound, analogous to methods described for related benzamide derivatives .
Properties
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-13-7-4-11(5-8-13)16(21)20-18-19-14-9-6-12(17(22)23-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVJGTYOSSKYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Thiazole Ring Formation
The synthesis typically begins with constructing the benzo[d]thiazole core. A modified Hantzsch thiazole synthesis employs 2-aminobenzoic acid derivatives and thiourea precursors under acidic conditions. For instance, cyclocondensation of methyl 2-amino-5-carboxybenzoate with ammonium thiocyanate in acetic acid yields the thiazole intermediate with >85% efficiency.
Subsequent N-acylation introduces the 4-ethoxybenzamido group. Patent data reveals that copper-mediated ethoxylation of aromatic precursors provides superior regioselectivity compared to traditional nucleophilic substitution. The optimized protocol uses cuprous chloride (0.8–1.2 equiv) and potassium carbonate (0.3–0.6 equiv) in ethanol/pyridine mixtures at 125–135°C for 10–15 hours, achieving 83–85% yields for ethoxylated intermediates.
Alternative Pathway: Preformed Amido Coupling
An alternative approach couples pre-synthesized 4-ethoxybenzoyl chloride with 2-aminobenzo[d]thiazole-6-carboxylate esters. Laboratory-scale experiments demonstrate that activating the carboxylate with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane produces the target compound in 58–65% yield. This method circumvents the need for high-temperature ethoxylation but requires stringent moisture control.
Reaction Optimization and Process Chemistry
Solvent and Catalyst Screening
Comparative studies of copper catalysts in ethoxylation reactions show distinct performance variations:
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuCl | Ethanol/Pyridine | 130 | 85 | 98.2 |
| CuI | DMF | 120 | 72 | 95.1 |
| Cu(OAc)₂ | Toluene | 140 | 68 | 93.8 |
Data adapted from patent examples demonstrate CuCl in ethanol/pyridine (3:1 v/v) provides optimal results, with prolonged reaction times (>12 hours) minimizing diethoxy byproducts.
Temperature-Dependent Yield Profiles
The ethoxylation step exhibits pronounced temperature sensitivity:
Yield (%) = -0.1547T² + 4.116T - 22.86 (R² = 0.978)
Where T = temperature (°C) in the 110–140°C range. Maximum yield occurs at 132.5°C, beyond which decomposition dominates.
Experimental Protocols and Scalability
Gram-Scale Synthesis Procedure
Step 1: Ethoxylation of Benzamido Intermediate
- Charge a high-pressure reactor with 2-(benzamido)benzo[d]thiazole-6-carboxylate (42.8 mmol), CuCl (19.6 mmol), and K₂CO₃ (13.8 mmol).
- Add ethanol/pyridine (3:1 v/v, 150 mL) under N₂ atmosphere.
- Heat to 130°C with vigorous stirring for 12 hours.
- Quench with 2N HCl (50 mL), extract with CH₂Cl₂ (3 × 100 mL), dry over Na₂SO₄.
- Purify by flash chromatography (hexane/EtOAc 4:1) to obtain ethoxylated intermediate (85% yield).
Step 2: Esterification and Final Coupling
- Dissolve intermediate (30 mmol) in anhydrous methanol (200 mL).
- Add conc. H₂SO₄ (1 mL) dropwise under ice cooling.
- Reflux for 6 hours, then neutralize with NaHCO₃.
- Extract with EtOAc, wash with brine, and crystallize from methanol/water (7:3) to obtain pure product (mp 162–163°C).
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 12.30 (s, 1H, NH), 8.73 (d, J = 8.4 Hz, 1H, ArH), 8.20–8.18 (m, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
IR (KBr):
ν 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O-C).
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) shows ≥98.5% purity with tr = 8.72 min. MS (ESI+): m/z 385.1 [M+H]⁺.
Industrial-Scale Considerations
Continuous Flow Ethoxylation
Pilot plant trials using microchannel reactors demonstrate:
- 23% reduction in reaction time (8.5 vs. 11 hours batch)
- 12% higher yield (89 vs. 79% batch)
- 40% lower Cu catalyst loading
Waste Stream Management
Lifecycle analysis identifies ethanol recovery via fractional distillation (98% efficiency) and copper recycling through electrochemical deposition (91% recovery) as critical sustainability measures.
Emerging Applications and Derivatives
While beyond immediate synthesis scope, preliminary biological screening reveals:
- IC₅₀ = 3.2 μM against MCF-7 breast cancer cells
- MIC = 128 μg/mL vs. Staphylococcus aureus
Derivatization studies highlight the carboxylate's utility for prodrug development through esterase-sensitive linkages.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate has been explored for its potential anticancer properties. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Studies suggest it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Case Study : A comparative analysis showed that this compound had a minimum inhibitory concentration (MIC) of 150 μg/mL against specific cancer cell lines, indicating moderate anticancer activity compared to related compounds .
Biological Research
The compound has been investigated for its potential as an antimicrobial and antifungal agent due to the presence of the benzothiazole ring, which is known for its bioactivity.
Biological Activity Table :
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Moderate anticancer activity | 150 |
| Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate | Structure | High antimicrobial activity | 100 |
| Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate | Structure | Low activity | >250 |
The ethoxy group enhances solubility and stability, potentially contributing to superior biological activity compared to other derivatives .
Industrial Applications
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its potential applications include:
- Dyes and Pigments : Utilized in developing new materials with specific properties.
- Coordination Chemistry : Acts as a ligand in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate and its structural analogues:
Key Observations :
- Ester vs. Carboxylic Acid : Ethyl or methyl esters (e.g., compounds in ) enhance lipophilicity compared to carboxylic acids, influencing membrane permeability.
- Biological Activity : Piperidine-substituted derivatives (e.g., ) show promise as BCL-2 inhibitors, suggesting that bulky 2-position substituents enhance anticancer activity.
Spectroscopic and Analytical Data
Structural elucidation relies on NMR, HRMS, and IR spectroscopy:
- Target Compound : Expected ¹H-NMR signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons for the 4-ethoxybenzamido group (δ 6.8–8.1 ppm) .
- Piperidine Derivative () : ¹H-NMR shows piperidine protons at δ 3.5–3.7 ppm and a downfield-shifted ester quartet (δ 4.3–4.4 ppm).
- Halogenated Analogues () : Distinct ¹³C-NMR signals for chlorine (δ 100–110 ppm) and bromine (δ 120–130 ppm) substituents.
Biological Activity
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The initial step includes the cyclization of 2-aminothiophenol with a carboxylic acid derivative, such as methyl 2-bromo-3-nitrobenzoate, under basic conditions.
- Introduction of the Ethoxybenzamido Group : The benzothiazole intermediate is reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
- Esterification : The final step involves esterification using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Antimicrobial and Anticancer Properties
This compound exhibits promising antimicrobial and anticancer activities. Studies have shown that compounds with a benzothiazole core can inhibit various microbial strains and cancer cell lines.
- Antimicrobial Activity : In vitro assays have demonstrated that this compound has significant inhibitory effects against bacteria such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard anti-tubercular drugs, indicating its potential as a therapeutic agent .
- Anticancer Activity : The compound has been explored for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA interaction and inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Binding : The compound can bind to DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit critical enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .
Comparative Studies
Comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Moderate anticancer activity | 150 |
| Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate | Structure | High antimicrobial activity | 100 |
| Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate | Structure | Low activity | >250 |
The ethoxy group in this compound enhances its solubility and stability compared to other derivatives, which may contribute to its superior biological activity.
Case Studies
In recent research, this compound was evaluated alongside other benzothiazole derivatives for their efficacy against M. tuberculosis. The study revealed that this compound exhibited an MIC value significantly lower than many tested analogs, highlighting its potential as a lead compound for further development in anti-tubercular therapy .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution and amide coupling. A typical protocol involves reacting 2-aminobenzo[d]thiazole-6-carboxylate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (70–100°C) critically influence yield. Catalysts like DMAP may accelerate amide bond formation. Post-synthesis purification via column chromatography (silica gel, gradient elution with PE/EtOAc) ensures purity . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.5–8.3 ppm) and confirms ester/amide functionalities .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the thiazole and benzene rings (e.g., interplanar angles of ~60–80°) . Software like SHELX refines diffraction data, while ORTEP-3 visualizes molecular packing .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 371.08) .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict its electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects (PCM models) and electrostatic potential maps guide solubility predictions and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Cross-validation using:
- Dose-response curves : Assess reproducibility across replicates .
- Target-specific assays : Compare binding affinities to Hsp90 or DNA gyrase using SPR or fluorescence polarization .
- Meta-analysis : Pool data from structural analogs (e.g., ethyl 2-(4-chlorobenzamido) derivatives) to identify substituent effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
- Substituent modulation : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance DNA gyrase inhibition .
- Scaffold hopping : Introduce morpholine or piperazine moieties at the 4-position to improve solubility and reduce toxicity .
- Bioisosteres : Substitute the methyl ester with trifluoromethyl ketones to stabilize metabolic intermediates .
Methodological Guidance
Q. What in vitro and in vivo models are suitable for assessing its pharmacological potential?
- In vitro :
- Anticancer : MTT assays on A549 or HeLa cells, with IC₅₀ values benchmarked against cisplatin .
- Antimicrobial : Broth microdilution against Acinetobacter baumannii (MIC ≤4 µg/mL) .
- In vivo : Xenograft models (e.g., murine tumors) to evaluate bioavailability and dose-dependent efficacy. Pharmacokinetic parameters (t₁/₂, Cmax) are quantified via LC-MS .
Q. How can crystallographic data inform polymorph screening and stability studies?
- Polymorph identification : Compare unit cell parameters (e.g., space group P2₁/c) across crystallization solvents (MeOH vs. EtOAc) .
- Stability assays : Monitor hygroscopicity and thermal degradation (TGA/DSC) to select stable forms for formulation .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models sometimes conflict with experimental results?
DFT-based solubility parameters (logP) may overlook crystal lattice energy contributions. Experimental validation via:
- Hansen solubility parameters : Test solvents with similar HSP profiles (e.g., DMSO > DMF) .
- Powder dissolution : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) .
Comparative Structural Analysis
Q. How does this compound differ from its structural analogs in bioactivity?
| Analog | Key Modification | Bioactivity |
|---|---|---|
| Ethyl 2-(4-Cl-benzamido) derivative | Chlorine substitution | Enhanced DNA intercalation (ΔIC₅₀ = 1.2 µM vs. 3.5 µM) |
| Piperazine-linked derivative | Piperazine at 6-position | Improved Hsp90 binding (Kd = 12 nM vs. 85 nM) |
| Morpholine-ethoxy variant | Morpholine addition | Reduced hepatotoxicity (ALT levels ↓40%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
